N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound that features a quinoxaline moiety linked to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline core.
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
Linking the Two Moieties: The final step involves coupling the quinoxaline and isoxazole moieties through an ethyl linker, often using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoxaline moiety.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of quinoxaline-2,3-diol derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide has shown potential as an enzyme inhibitor. It can interact with various enzymes, altering their activity and thus influencing biological pathways.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-2-carboxamide share structural similarities but differ in their functional groups and biological activities.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and isoxazole-4-carboxamide are structurally related but have different pharmacological profiles.
Uniqueness
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its combined quinoxaline and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H16N4O4 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-9-13(10(2)24-19-9)14(21)17-7-8-20-12-6-4-3-5-11(12)18-15(22)16(20)23/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
UXLBOEZBBGDYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O |
Origin of Product |
United States |
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